molecular formula C11H9ClN2O B12026234 N-(4-Chlorobenzylidene)-5-methyl-3-isoxazolamine CAS No. 88812-63-9

N-(4-Chlorobenzylidene)-5-methyl-3-isoxazolamine

Cat. No.: B12026234
CAS No.: 88812-63-9
M. Wt: 220.65 g/mol
InChI Key: CZIIIUGHTWDINI-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzylidene)-5-methyl-3-isoxazolamine is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a 4-chlorobenzylidene group attached to the nitrogen atom of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzylidene)-5-methyl-3-isoxazolamine typically involves the reaction of 4-chlorobenzaldehyde with 5-methyl-3-isoxazolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalytic amount of acid, such as sulfuric acid or hydrochloric acid, is often added to facilitate the condensation reaction. The reaction mixture is then heated for several hours until the desired product is formed. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzylidene)-5-methyl-3-isoxazolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzylidene)-5-methyl-3-isoxazolamine involves its interaction with specific molecular targets. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The compound also inhibits the activity of histamine H1 receptors, which contributes to its anti-inflammatory effects. Additionally, it reduces leukocyte migration and inhibits mast cell degranulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrobenzylidene)aniline
  • N-(4-Chlorobenzylidene)-4-methylaniline
  • N-(4-Methylbenzylidene)-4-methylaniline

Uniqueness

N-(4-Chlorobenzylidene)-5-methyl-3-isoxazolamine stands out due to its unique combination of a chlorobenzylidene group and an isoxazole ring. This structure imparts distinct chemical properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

88812-63-9

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)methanimine

InChI

InChI=1S/C11H9ClN2O/c1-8-6-11(14-15-8)13-7-9-2-4-10(12)5-3-9/h2-7H,1H3

InChI Key

CZIIIUGHTWDINI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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